molecular formula C7H9FN2 B6265844 2-(aminomethyl)-6-fluoroaniline CAS No. 1314932-58-5

2-(aminomethyl)-6-fluoroaniline

Cat. No.: B6265844
CAS No.: 1314932-58-5
M. Wt: 140.2
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Description

2-(aminomethyl)-6-fluoroaniline: is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an amino group at the second position, a fluorine atom at the sixth position, and a methyl group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-6-fluoroaniline typically involves the following steps:

    Nitration: The starting material, 2-fluorotoluene, undergoes nitration to form 2-fluoro-6-nitrotoluene.

    Reduction: The nitro group in 2-fluoro-6-nitrotoluene is reduced to an amino group, resulting in 2-fluoro-6-aminotoluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 2-(aminomethyl)-6-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with different degrees of hydrogenation.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(aminomethyl)-6-nitroaniline.

    Reduction: Formation of 2-(aminomethyl)-6-fluorocyclohexylamine.

    Substitution: Formation of 2-(aminomethyl)-6-methoxyaniline.

Scientific Research Applications

Chemistry: 2-(aminomethyl)-6-fluoroaniline is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used as a precursor for the synthesis of fluorescent probes and imaging agents. These compounds are valuable tools for studying cellular processes and molecular interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-6-fluoroaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.

Comparison with Similar Compounds

  • 2-(aminomethyl)-6-chloroaniline
  • 2-(aminomethyl)-6-bromoaniline
  • 2-(aminomethyl)-6-iodoaniline

Comparison: 2-(aminomethyl)-6-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds. These properties make this compound a valuable compound in various scientific and industrial applications.

Properties

CAS No.

1314932-58-5

Molecular Formula

C7H9FN2

Molecular Weight

140.2

Purity

85

Origin of Product

United States

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